

# Cefetamet Pivoxil Hydrochloride: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Cefetamet Pivoxil Hydrochloride	
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This technical guide provides an in-depth analysis of **Cefetamet Pivoxil Hydrochloride**, a third-generation oral cephalosporin antibiotic. The document covers its fundamental chemical properties, mechanism of action, pharmacokinetic profile, and detailed experimental protocols.

### **Core Chemical and Physical Properties**

**Cefetamet Pivoxil Hydrochloride** is the hydrochloride salt of cefetamet pivoxil, a prodrug that is hydrolyzed in the body to its active form, cefetamet.[1][2] It is a white or light yellow crystalline powder, soluble in DMSO and ethanol, but insoluble in water.[1]

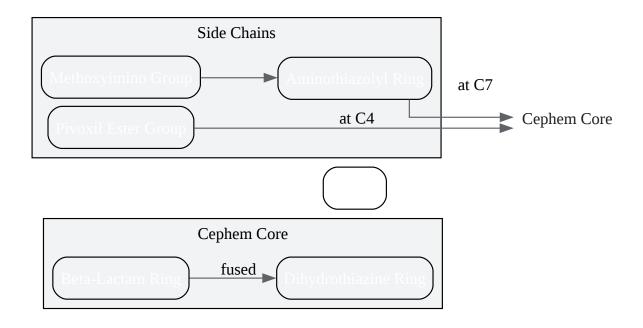


Property	Value	Source
CAS Number	111696-23-2	[1][2][3][4]
Molecular Formula	C20H25N5O7S2 · HCl	[1]
Molecular Weight	548.03 g/mol	[1]
IUPAC Name	2,2- dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino- 1,3-thiazol-4-yl)-2- methoxyiminoacetyl]amino]-3- methyl-8-oxo-5-thia-1- azabicyclo[4.2.0]oct-2-ene-2- carboxylate;hydrochloride	[2][3]
SMILES	CC1=C(N2INVALID-LINK NC(=O)/C(=N\OC)/C3=CSC(= N3)N">C@@HSC1)C(=O)OC OC(=O)C(C)(C)C.CI	[2]
Storage Temperature	2-8°C or -20°C	[1][4]

### **Molecular Structure**

The chemical structure of **Cefetamet Pivoxil Hydrochloride** incorporates a  $\beta$ -lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The pivoxil ester group enhances its oral bioavailability.





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Core structural components of **Cefetamet Pivoxil Hydrochloride**.

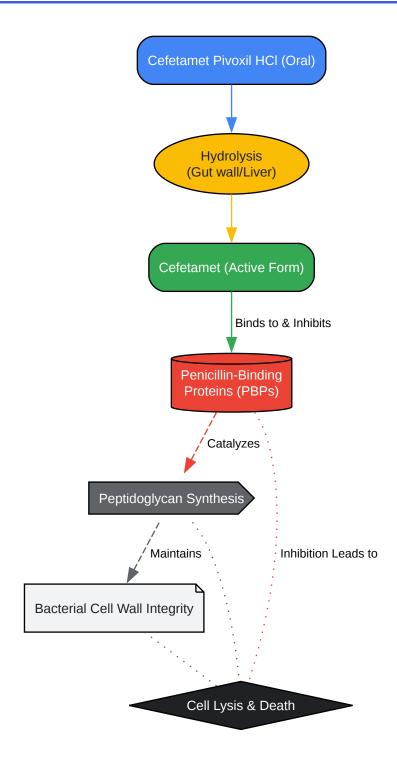
### **Mechanism of Action**

**Cefetamet Pivoxil Hydrochloride** is a prodrug that, after oral administration, is rapidly hydrolyzed, likely during absorption through the gut wall and/or on its first pass through the liver, to release the active metabolite, cefetamet.[2][5] Cefetamet exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1]

The process is as follows:

- Inhibition of Transpeptidation: Cefetamet binds to and inactivates penicillin-binding proteins (PBPs).[1]
- Cell Wall Synthesis Disruption: PBPs are crucial enzymes for the final step of peptidoglycan synthesis, which involves cross-linking peptidoglycan chains to provide structural integrity to the cell wall.[1]
- Bacterial Cell Lysis: Inhibition of this process weakens the cell wall, leading to swelling and eventual lysis of the bacterium.[1]





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Mechanism of action from prodrug to bactericidal effect.

### **Pharmacokinetic Profile**

The pharmacokinetics of cefetamet have been studied in various populations. After oral administration, the pivoxil ester is completely hydrolyzed to the active compound, cefetamet.[5]



Food enhances the absolute bioavailability of the tablet formulation.[5][6]

## **Table 1: Pharmacokinetic Parameters of Cefetamet in Healthy Adult Volunteers**



Parameter	Value (Mean ± SD)	Conditions	Source
Elimination Half-life (t½)	2.07 ± 0.18 h	IV Infusion (133-2,650 mg)	[6]
2.2 h	IV Infusion	[5][7]	
Total Clearance	140.3 ± 23.6 ml/min	IV Infusion (133-2,650 mg)	[6]
136 ml/min	IV Infusion	[5]	
Renal Clearance	130.3 ± 18.2 ml/min	IV Infusion (133-2,650 mg)	[6]
119 ml/min	IV Infusion	[5]	
Volume of Distribution (Vd)	0.288 ± 0.023 L/kg	IV Infusion (133-2,650 mg)	[6]
0.3 L/kg	-	[7]	
Oral Bioavailability	31 ± 7%	Fasting (1,500 mg tablet)	[6]
44 ± 4%	With Food (1,500 mg tablet)	[6]	
~50%	With Food	[6][7]	-
Time to Max. Concentration (Tmax)	3.0 ± 0.6 h	Fasting (1,500 mg tablet)	[6]
4.8 ± 0.4 h	With Food (1,500 mg tablet)	[6]	
Protein Binding	22%	-	[7]
Fraction Excreted Unchanged (Urine)	94 ± 11%	IV Infusion	[6]
88%	IV Infusion	[5]	



**Table 2: Pharmacokinetic Parameters of Cefetamet in** 

**Special Populations** 

Population Population	Parameter	Value (Mean ± SD)	Source
Children (3-12 years)	Half-life (t½)	1.97 ± 0.60 h	[8]
Oral Bioavailability (3-7 years, 500 mg)	49.3% ± 15.7%	[8]	
Oral Bioavailability (8- 12 years, 1,000 mg)	37.9% ± 10.0%	[8]	
Patients with Hepatic Cirrhosis	Half-life (t½)	2.35 ± 0.41 h	[9]
Total Body Clearance	123 ± 28.8 ml/min	[9]	
Oral Bioavailability	50.1 ± 12.9%	[9]	_

## **Experimental Protocols Synthesis of Cefetamet Pivoxil Hydrochloride**

A common synthesis route involves the acylation of 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) followed by esterification and salt formation.

#### **Protocol Outline:**

- Step 1: Preparation of Cefetamet Sodium.
  - React 7-ADCA with an activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic
     acid (MAEM) in a mixture of water and acetone.[10]
  - Add sodium 2-ethylhexanoate and stir until the reaction is complete.[10]
  - Precipitate the product (Cefetamet Sodium) by adding more acetone, then filter and dry.
     [10]
- Step 2: Esterification to Cefetamet Pivoxil.

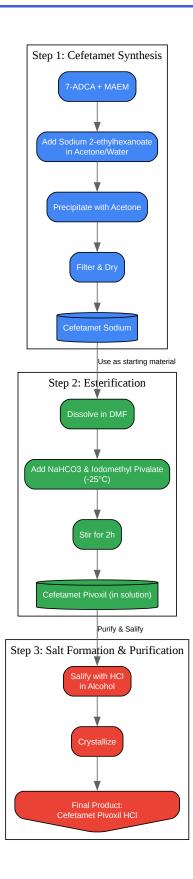






- Dissolve Cefetamet Sodium in N,N-dimethylformamide (DMF).[10]
- Add sodium bicarbonate and cool the mixture to -25 to -30°C.[10]
- Add iodomethyl pivalate and stir for approximately 2 hours.[10]
- Step 3: Work-up and Isolation.
  - Pour the reaction mixture into a solution of ethyl acetate and water.[10]
  - Add sodium thiosulphate and EDTA, adjust pH with dilute HCl, and separate the organic layer.[10]
  - Wash the organic layer with brine, treat with charcoal, and filter.[10]
  - Precipitate the final product by adding isopropyl ether, then filter, wash, and dry.[10]
- Step 4: Salt Formation.
  - The esterified product is salified with concentrated hydrochloric acid in an alcohol solvent,
     followed by crystallization to yield medical-grade Cefetamet Pivoxil Hydrochloride.[11]





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Workflow for the synthesis of Cefetamet Pivoxil Hydrochloride.



## Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method can be used for the quantitative determination of Cefetamet Pivoxil in bulk and pharmaceutical dosage forms.

#### Protocol Outline:

- Chromatographic Conditions:
  - Column: A suitable C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
  - Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio.
  - Flow Rate: Typically 1.0 mL/min.
  - Detection: UV detection at a specific wavelength (e.g., 254 nm).
  - Injection Volume: Typically 20 μL.
- Standard and Sample Preparation:
  - Standard Stock Solution: Accurately weigh and dissolve Cefetamet Pivoxil
     Hydrochloride reference standard in a suitable diluent (e.g., mobile phase or acetonitrile) to obtain a known concentration.
  - Sample Solution: For tablets, crush a number of tablets, weigh a quantity of powder equivalent to a single dose, and dissolve in the diluent. Filter the solution before injection.
- Validation Parameters:
  - Linearity: Analyze a series of dilutions of the standard solution (e.g., 10-50 μg/mL) to establish a linear relationship between concentration and peak area.[12]
  - Precision: Perform replicate injections of a standard solution to assess repeatability. The relative standard deviation (%RSD) for retention time and peak area should be less than 2%.[12]

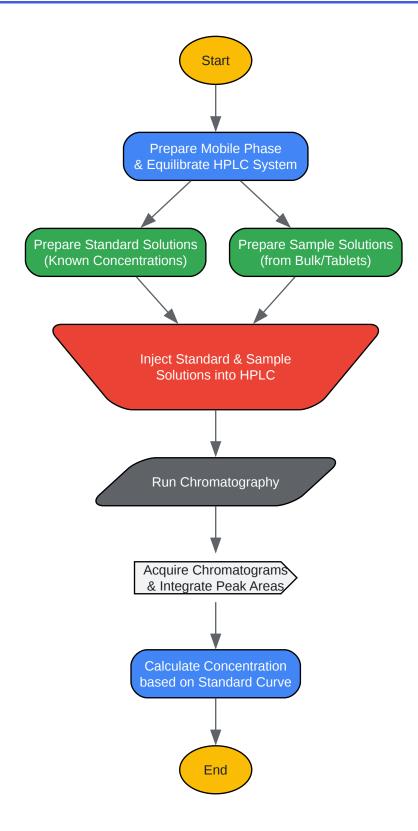
### Foundational & Exploratory





- Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo mixture.
- Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For example, LOD and LOQ for Cefetamet Pivoxil were found to be 2.66 μg/ml and 8.07 μg/ml, respectively, in one study.
   [12]





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General workflow for HPLC analysis of Cefetamet Pivoxil.



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